molecular formula C20H19NOS2 B2711494 (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034573-01-6

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2711494
CAS RN: 2034573-01-6
M. Wt: 353.5
InChI Key: LWXHLUSPQNDTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .

Scientific Research Applications

  • Thermal and Structural Studies : The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a variant of the queried compound, was synthesized and characterized by various spectroscopic techniques. The structure exhibits both inter and intra-molecular hydrogen bonds, stabilized further by C—Cl···π and π···π interactions. The compound showed stability in a temperature range of 20-170°C (Karthik et al., 2021).

  • Synthesis and Anticancer Activity : Novel piperidine derivatives, including (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone, were synthesized and evaluated for their antiproliferative activity against human leukemia cells. Some compounds exhibited significant anticancer effects, particularly compound 3a, which showed potential in inducing apoptosis in leukemia cells (Vinaya et al., 2011).

  • Antimicrobial Activities : A series of compounds including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and tested for their antibacterial and antifungal activities. Some compounds displayed significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Enzyme Inhibitory Activity : Thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone, were designed and showed notable inhibitory activities against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest potential for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

  • Crystal Structure Analysis : The crystal structure of various compounds structurally related to the queried chemical was studied, providing insights into their molecular conformation and stability, as well as potential biological activities. Such studies are crucial for understanding the potential applications of these compounds in various fields (Revathi et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone interacts with 11β-HSD1, inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .

Biochemical Pathways

By inhibiting 11β-HSD1, (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of metabolism, immune response, and inflammation. The downstream effects of this inhibition can lead to changes in these processes, potentially providing therapeutic benefits in conditions such as metabolic syndrome, type 2 diabetes, and obesity .

Pharmacokinetics

The compound’s ability to inhibit 11β-hsd1 suggests that it has sufficient bioavailability to reach its target in the body

Result of Action

The molecular and cellular effects of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone’s action primarily involve the reduction of active cortisol levels in the body . This can lead to changes in the regulation of metabolic, immune, and inflammatory processes, potentially providing therapeutic benefits in related conditions .

properties

IUPAC Name

(4-thiophen-3-ylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(17-5-3-15(4-6-17)18-9-13-23-14-18)21-10-7-16(8-11-21)19-2-1-12-24-19/h1-6,9,12-14,16H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHLUSPQNDTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.